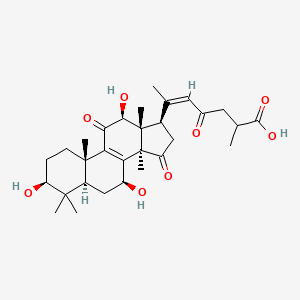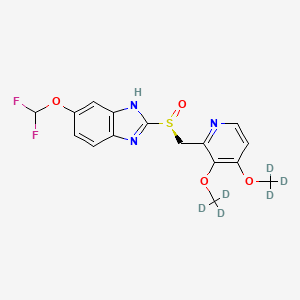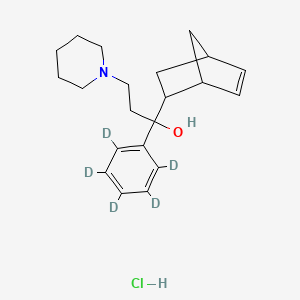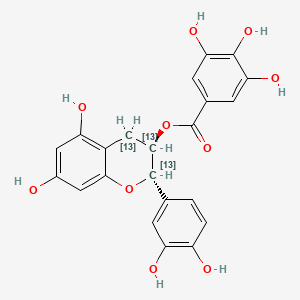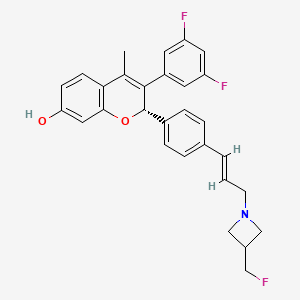
Bexirestrant
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bexirestrant is an orally bioavailable selective estrogen receptor degrader and downregulator with potential antineoplastic activity. It specifically targets and binds to both wild-type and mutant forms of the estrogen receptor, including somatic mutations Y537S and D538G. This binding induces a conformational change that results in the degradation of the estrogen receptor, preventing estrogen receptor-mediated signaling and inhibiting the growth and survival of estrogen receptor-expressing cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
Bexirestrant is synthesized through a series of chemical reactions involving the formation of a chromene core with an E-alkene linked to an azetidine base . The synthetic route typically involves the following steps:
- Formation of the chromene core.
- Introduction of the E-alkene linkage.
- Attachment of the azetidine base.
The reaction conditions for these steps include the use of specific reagents and catalysts to facilitate the formation of the desired chemical structure. The exact details of the reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The production methods are designed to be scalable and cost-effective to meet the demands of clinical and research applications.
化学反応の分析
Types of Reactions
Bexirestrant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the chemical structure of this compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products.
科学的研究の応用
Bexirestrant has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study selective estrogen receptor degradation and downregulation.
Biology: Employed in research on estrogen receptor signaling pathways and their role in cellular processes.
Medicine: Investigated for its potential use in treating estrogen receptor-positive cancers, particularly breast cancer.
Industry: Utilized in the development of new therapeutic agents targeting estrogen receptors.
作用機序
Bexirestrant exerts its effects by specifically targeting and binding to both wild-type and mutant forms of the estrogen receptor. This binding induces a conformational change that results in the degradation of the estrogen receptor. By preventing estrogen receptor-mediated signaling, this compound inhibits the growth and survival of estrogen receptor-expressing cancer cells . The molecular targets and pathways involved include the estrogen receptor and its associated signaling pathways.
類似化合物との比較
Bexirestrant is unique in its ability to degrade both wild-type and mutant forms of the estrogen receptor, including somatic mutations Y537S and D538G . Similar compounds include:
Fulvestrant: Another selective estrogen receptor degrader, but with different binding affinities and degradation mechanisms.
Tamoxifen: A selective estrogen receptor modulator that blocks estrogen receptor signaling but does not induce degradation.
Raloxifene: Similar to Tamoxifen, it modulates estrogen receptor activity without inducing degradation.
This compound’s unique ability to target and degrade mutant forms of the estrogen receptor makes it a promising candidate for overcoming acquired antiestrogen drug resistance in cancer therapy .
特性
CAS番号 |
2505067-70-7 |
|---|---|
分子式 |
C29H26F3NO2 |
分子量 |
477.5 g/mol |
IUPAC名 |
(2S)-3-(3,5-difluorophenyl)-2-[4-[(E)-3-[3-(fluoromethyl)azetidin-1-yl]prop-1-enyl]phenyl]-4-methyl-2H-chromen-7-ol |
InChI |
InChI=1S/C29H26F3NO2/c1-18-26-9-8-25(34)14-27(26)35-29(28(18)22-11-23(31)13-24(32)12-22)21-6-4-19(5-7-21)3-2-10-33-16-20(15-30)17-33/h2-9,11-14,20,29,34H,10,15-17H2,1H3/b3-2+/t29-/m0/s1 |
InChIキー |
DVZLOPUYTKPWHJ-MPWQXXDYSA-N |
異性体SMILES |
CC1=C([C@@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)/C=C/CN4CC(C4)CF)C5=CC(=CC(=C5)F)F |
正規SMILES |
CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)C=CCN4CC(C4)CF)C5=CC(=CC(=C5)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,9S,12R)-3-benzyl-9-[(6S)-6-hydroxy-6-(oxiran-2-yl)hexyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B12417545.png)
![disodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B12417556.png)
![4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12417563.png)
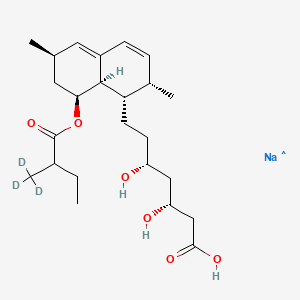
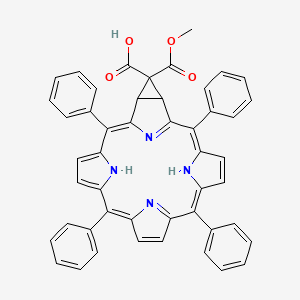
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5](/img/structure/B12417577.png)

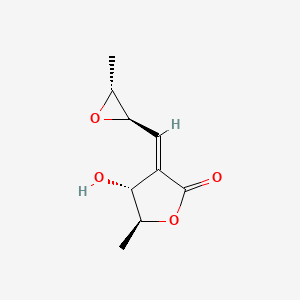

![2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B12417604.png)
